molecular formula C19H21N3O3 B11321871 N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide

N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11321871
M. Wt: 339.4 g/mol
InChI Key: LRKFHRNUHFVOFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE is a complex organic compound that features a furan ring, a pyrazole ring, and a phenoxyacetamide moiety

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C19H21N3O3/c1-14(2)15-5-7-16(8-6-15)25-13-19(23)21-18-9-10-20-22(18)12-17-4-3-11-24-17/h3-11,14H,12-13H2,1-2H3,(H,21,23)

InChI Key

LRKFHRNUHFVOFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=NN2CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE typically involves multiple steps:

    Formation of the Furan-2-yl Methyl Pyrazole: This step involves the reaction of furan-2-carbaldehyde with hydrazine to form furan-2-yl hydrazone, which is then cyclized to form the pyrazole ring.

    Attachment of the Phenoxyacetamide Moiety: The pyrazole derivative is then reacted with 4-isopropylphenol and chloroacetyl chloride to form the phenoxyacetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections or cancer.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors involved in bacterial cell wall synthesis or cancer cell proliferation.

    Pathways Involved: Inhibition of key enzymes or signaling pathways that are essential for the survival and growth of bacteria or cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-[4-(METHYL)PHENOXY]ACETAMIDE
  • N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-[4-(ETHYL)PHENOXY]ACETAMIDE

Uniqueness

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE is unique due to the presence of the isopropyl group on the phenoxy ring, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to molecular targets or alter its pharmacokinetic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.